An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: Properties, Synthesis, and Core Applications
An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: Properties, Synthesis, and Core Applications
This document provides a comprehensive technical overview of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine intermediate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, and application. The narrative emphasizes the causal relationships behind its chemical behavior and the logic underpinning its use in advanced materials and pharmaceutical development.
Core Molecular Identity and Physicochemical Properties
N,N-Bis(3-aminopropyl)methylamine, systematically named N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine, is a trifunctional amine featuring two primary amine groups and one central tertiary amine.[1] This unique structure is the foundation of its utility as a chemical building block and functional agent.
Molecular Structure and Identifiers
The compound's structure imparts a combination of flexibility from the propylene chains and high reactivity from the three nitrogen centers.
Caption: 2D Chemical Structure of N,N-Bis(3-aminopropyl)methylamine.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 105-83-9 | [1][2] |
| IUPAC Name | N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | [1] |
| Molecular Formula | C₇H₁₉N₃ | [3] |
| Molecular Weight | 145.25 g/mol | [3] |
| Canonical SMILES | CN(CCCN)CCCN | [1] |
| Synonyms | 3,3'-Diamino-N-methyldipropylamine, Methyliminobispropylamine | [1][4] |
Physicochemical Data
The physical properties of this compound are characteristic of a liquid polyamine, dictating its handling, storage, and reaction conditions. Its complete miscibility in water is a key feature for many applications.[2][3]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless liquid | [5] |
| Boiling Point | 110-112 °C at 6 mmHg | [6] |
| Melting Point | -30 to -28 °C | [2] |
| Density | 0.901 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.4725 | [6] |
| Water Solubility | 1000 g/L at 20 °C (Completely miscible) | [2][3] |
| pKa (at 30 °C) | pK₁: 6.32, pK₂: 9.19, pK₃: 10.33 | [2] |
| Flash Point | 102.8 °C (217 °F) | [2] |
Synthesis Pathway: A Field-Proven Protocol
From an industrial and laboratory perspective, the most robust and efficient synthesis of N,N-Bis(3-aminopropyl)methylamine involves a two-step process: a bis-cyanoethylation of methylamine followed by catalytic hydrogenation. This method avoids the need for chromatographic purification, delivering high-purity product in nearly quantitative yields.[2]
Caption: Two-step synthesis workflow for N,N-Bis(3-aminopropyl)methylamine.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for synthesizing N-alkylbis(3-aminopropyl)amines.[2][7]
Step 1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place a 40% aqueous solution of methylamine. The flask should be cooled in an ice-water bath.
-
Reagent Addition: Slowly add acrylonitrile (2.1 equivalents) dropwise via the dropping funnel. The causality here is critical: the reaction is highly exothermic, and slow addition is necessary to maintain the internal temperature below 30 °C, preventing runaway polymerization of acrylonitrile.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the bis-addition goes to completion.
-
Work-up: The resulting mixture, containing the dinitrile intermediate, can often be used directly in the next step without extensive purification, a key advantage of this process.[2]
Step 2: Catalytic Hydrogenation to N,N-Bis(3-aminopropyl)methylamine
-
Reactor Setup: Transfer the crude dinitrile from Step 1 into a high-pressure hydrogenation vessel (e.g., a Parr reactor).
-
Catalyst and Solvent: Add the solvent, which is a 7 N solution of ammonia in methanol. The methanolic ammonia serves a dual purpose: it is the solvent and the ammonia helps to suppress the formation of secondary amine byproducts during the reduction of the primary amines.[7] Add Raney® Nickel catalyst (approx. 5-10% by weight relative to the dinitrile) as a slurry in methanol.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen. Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Typically, this takes 3-6 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Purification: The solvent (methanolic ammonia) is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield N,N-Bis(3-aminopropyl)methylamine as a clear, colorless liquid.
Structural Characterization and Analytical Control
Confirming the identity and purity of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies its NMR spectra. The following are the expected peak assignments in a typical deuterated solvent like CDCl₃.
¹H NMR (400 MHz, CDCl₃) - Expected Spectrum:
-
δ ~2.7 ppm (triplet, 4H): Protons on the carbons adjacent to the primary amine groups (-CH₂ -NH₂). The triplet arises from coupling to the adjacent methylene protons.
-
δ ~2.4 ppm (triplet, 4H): Protons on the carbons adjacent to the tertiary nitrogen (N-CH₂ -). This triplet also results from coupling to the central methylene protons.
-
δ ~2.2 ppm (singlet, 3H): Protons of the methyl group attached to the tertiary nitrogen (N-CH₃ ). This is a sharp singlet as there are no adjacent protons to couple with.
-
δ ~1.6 ppm (multiplet, 4H): Protons of the central methylene groups (-CH₂-CH₂ -CH₂-). This signal is a multiplet (quintet) due to coupling with the four protons on each adjacent carbon.
-
δ ~1.3 ppm (broad singlet, 4H): Protons of the two primary amine groups (-NH₂ ). This signal is often broad due to quadrupole broadening and chemical exchange; its integration confirms the presence of four protons.
¹³C NMR (101 MHz, CDCl₃) - Expected Spectrum:
-
δ ~56 ppm: Carbon of the methylene groups adjacent to the tertiary nitrogen (C H₂-N).
-
δ ~42 ppm: Carbon of the methyl group (C H₃-N).
-
δ ~40 ppm: Carbon of the methylene groups adjacent to the primary amine groups (C H₂-NH₂).
-
δ ~31 ppm: Carbon of the central methylene groups (-CH₂-C H₂-CH₂-).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through predictable fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.[8][9]
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
The molecular ion peak [M]⁺• is expected at m/z = 145, consistent with its odd number of nitrogen atoms (the Nitrogen Rule).[8] The base peak in the spectrum is often one of the highly stable iminium ions formed via alpha-cleavage. The two primary alpha-cleavage points would lead to major fragments at:
-
m/z = 101: Resulting from the cleavage of a C-C bond alpha to the tertiary nitrogen, leading to the [CH₃N(CH₂)(CH₂CH₂CH₂NH₂)]⁺ ion.
-
m/z = 58: Resulting from cleavage alpha to a primary amine, leading to the [CH₂=NH₂]⁺ ion, and also potentially from cleavage at the tertiary amine to form [CH₃N(CH₂)₂]⁺.
Core Applications and Methodologies
The trifunctional nature of N,N-Bis(3-aminopropyl)methylamine makes it a highly effective agent in polymer chemistry, materials science, and as a synthetic precursor.
Epoxy Resin Curing Agent
The two primary amine groups provide four reactive hydrogens that can participate in the ring-opening polymerization of epoxy resins.[10] The central tertiary amine often acts as an accelerator for the curing reaction. This makes the compound an efficient cross-linking agent, producing thermoset polymers with high mechanical strength and thermal resistance.[8][11]
Protocol: Evaluating Curing Kinetics with Differential Scanning Calorimetry (DSC)
This protocol provides a self-validating system to quantify the performance of the amine as a curing agent for a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).
-
Formulation: Prepare a stoichiometric mixture of the epoxy resin and the amine curing agent. The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For N,N-Bis(3-aminopropyl)methylamine (MW = 145.25), which has 4 active hydrogens, the AHEW is 145.25 / 4 = 36.3 g/eq.
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly prepared, thoroughly mixed formulation into a standard aluminum DSC pan. Seal the pan hermetically.
-
DSC Analysis (Dynamic Scan):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
An exothermic peak will be observed, representing the heat released during the curing reaction.[12]
-
-
Data Interpretation:
-
Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak. This value (in J/g) is the total energy released during the cure.
-
Onset Temperature (T_onset) and Peak Temperature (T_peak): These temperatures provide information about the initiation and maximum rate of the curing reaction.
-
-
DSC Analysis (Isothermal Scan - Optional):
-
To determine cure time at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature (e.g., 120 °C) and hold it for a set time (e.g., 60 minutes).
-
Integrate the resulting exothermic peak to find the heat released at that temperature (ΔH_iso).
-
After the isothermal step, cool the sample and run a second dynamic scan as described above to measure any residual heat of cure (ΔH_residual).
-
The degree of cure (%) at the isothermal temperature can be calculated as: (ΔH_total - ΔH_residual) / ΔH_total * 100.[12]
-
-
Glass Transition Temperature (Tg): The Tg of the fully cured material, a critical measure of its thermal performance, is determined by the midpoint of the transition observed in the second dynamic heating scan.[4]
Precursor for Pharmaceutical and Chelating Agents
The spaced amine functionalities make this molecule an ideal scaffold or linker in more complex chemical structures.
-
DNA Bis-Intercalators: The flexible polyaminic chain can be used to link two planar chromophores. These resulting molecules are designed to bind to DNA by inserting the chromophores between base pairs, a mechanism studied for its potential to inhibit cancer cell proliferation.[8]
-
Chelating Agents: The nitrogen atoms act as Lewis bases, readily donating their lone pair electrons to form stable coordinate bonds with metal ions. This makes the molecule a precursor for synthesizing more complex chelating agents used in water treatment, metal cleaning, and to control metal ion bioavailability in various formulations.[4][13] The multiple binding sites lead to a high-affinity "chelate effect."
Safety and Handling
As with most aliphatic amines, N,N-Bis(3-aminopropyl)methylamine requires careful handling.
-
Hazards: It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[1]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In case of ingestion or inhalation, seek immediate medical attention.[10][11]
References
-
PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 2). The Indispensable Role of N,N-Bis(3-aminopropyl)methylamine in Modern Chemical Synthesis. Retrieved from [Link]
-
Denton, D. S., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Preparative Biochemistry & Biotechnology, 37(3), 249–256. Retrieved from [Link]
-
ResearchGate. (2007). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. Retrieved January 5, 2026, from [Link]
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Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Application News No. AD-0196. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 5, 2026, from [Link]
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Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved January 5, 2026, from [Link]
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UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Retrieved January 5, 2026, from [Link]
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ThreeBond. (1990). Curing Agents for Epoxy Resin. Technical News, 32. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of methylamine. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2021). (a) Protocol for mixing curing agents in epoxy resin for DSC.... Retrieved January 5, 2026, from [Link]
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NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved January 5, 2026, from [Link]
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MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved January 5, 2026, from [Link]
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